

physical and chemical properties of Griseusin A

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Compound of Interest		
Compound Name:	Griseusin A	
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Griseusin A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Griseusin A**, a pyranonaphthoquinone antibiotic. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Core Physical and Chemical Properties

Griseusin A is a structurally complex natural product belonging to the pyranonaphthoquinone family of antibiotics.[1] It is distinguished by a unique 1,7-dioxaspiro[5.5]undecane ring system fused to a juglone (5-hydroxy-1,4-naphthoquinone) moiety.[1] First isolated from Streptomyces griseus, its absolute stereochemistry was later confirmed through X-ray crystallographic analysis of a derivative.[1]

Below is a summary of its key physical and chemical properties:



Property	Value	Source
Molecular Formula	C22H20O10	[2]
Molecular Weight	444.4 g/mol	[2]
IUPAC Name	[(3'R,4'R,6'R,11R,15R,17R)-3', 4-dihydroxy-6'-methyl-2,9,13- trioxospiro[12,16- dioxatetracyclo[8.7.0.0 ³ , ⁸ .0 ¹¹ , ¹⁵] heptadeca-1(10),3(8),4,6- tetraene-17,2'-oxane]-4'-yl] acetate	[2]
Appearance	Orange, amorphous powder	[3]
UV-Vis Absorption	Characteristic of a 5-hydroxy- 1,4-naphthoquinone chromophore	[4]

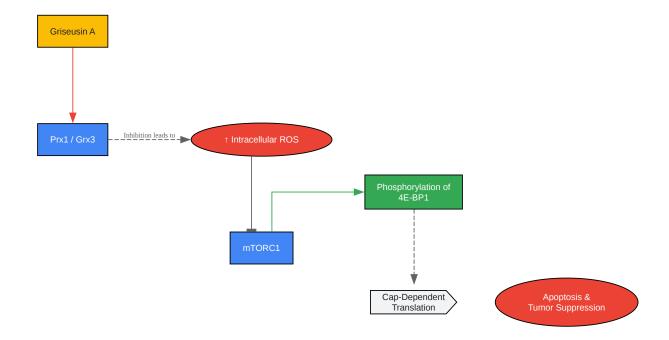
Biological Activity and Mechanism of Action

Griseusin A and its analogs have demonstrated significant biological activity, primarily as cytotoxic agents against various cancer cell lines and as antimicrobial compounds.

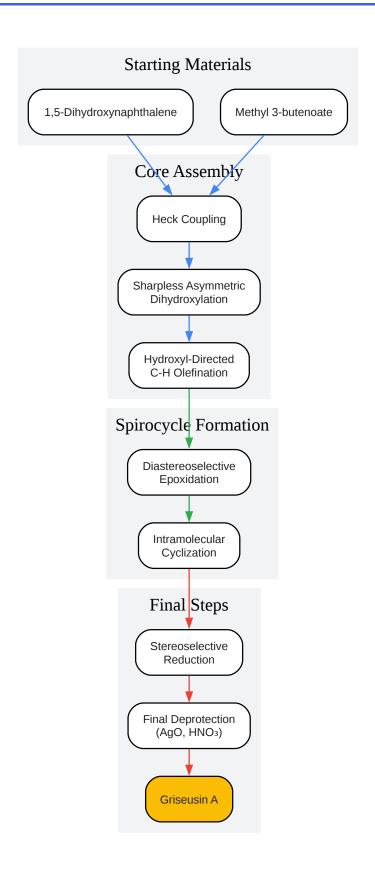
Anticancer Activity: Griseusins exhibit potent cytotoxicity against a range of cancer cell lines, including non-small cell lung (A549), prostate (PC3), and colorectal (HCT116, DLD-1) cancers. [5] The intact δ-lactone ring in **Griseusin A** is generally associated with greater potency compared to analogs with an open D-ring.[5]

Mechanism of Action: Recent studies have elucidated a novel mechanism of action for the griseusin family. They are potent inhibitors of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3). [5][6][7] Inhibition of these key antioxidant enzymes leads to an increase in intracellular reactive oxygen species (ROS). This, in turn, inhibits the mTORC1-mediated phosphorylation of 4E-BP1, a critical regulator of cap-dependent translation, ultimately leading to apoptosis and tumor suppression.[5][7] This distinct mechanism makes griseusins valuable as molecular probes and potential early-stage leads in cancer therapy.[5][6][8]









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